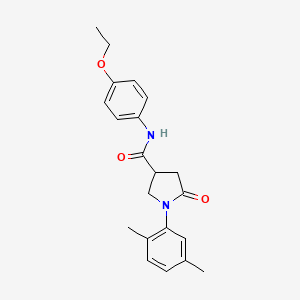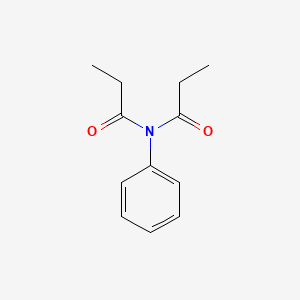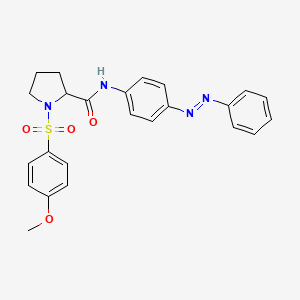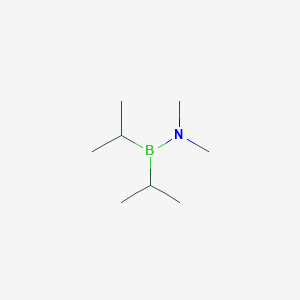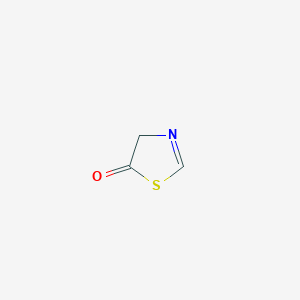
5(4H)-Thiazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5(4H)-Thiazolone is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse chemical reactivity and potential applications in various fields, including medicinal chemistry and material science. The structure of this compound consists of a thiazole ring with a carbonyl group at the 4-position, making it a versatile scaffold for the synthesis of numerous derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5(4H)-Thiazolone typically involves the cyclization of thioamides with α-haloketones. One common method is the reaction of thioamides with α-bromoacetophenone under basic conditions, leading to the formation of the thiazolone ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained around 60-80°C.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption.
Chemical Reactions Analysis
Types of Reactions: 5(4H)-Thiazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield thiazolidinones, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidinones.
Substitution: Various substituted thiazolones depending on the nucleophile used.
Scientific Research Applications
5(4H)-Thiazolone has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Derivatives of this compound have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: The compound is being investigated for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the synthesis of dyes, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of 5(4H)-Thiazolone and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, some derivatives act as enzyme inhibitors by binding to the active site and blocking substrate access. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
5(4H)-Oxazolones: These compounds have a similar five-membered ring structure but contain an oxygen atom instead of sulfur. They are known for their biological activities and are used in the synthesis of amino acids and peptides.
Imidazolones: These compounds contain two nitrogen atoms in the ring and are used in medicinal chemistry for their diverse biological activities.
Uniqueness of 5(4H)-Thiazolone: The presence of sulfur in the thiazolone ring imparts unique chemical reactivity and biological properties compared to its oxygen and nitrogen analogs
Properties
CAS No. |
5666-38-6 |
|---|---|
Molecular Formula |
C3H3NOS |
Molecular Weight |
101.13 g/mol |
IUPAC Name |
4H-1,3-thiazol-5-one |
InChI |
InChI=1S/C3H3NOS/c5-3-1-4-2-6-3/h2H,1H2 |
InChI Key |
ANLWISZYQCXSPW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)SC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzoic acid](/img/structure/B14139369.png)
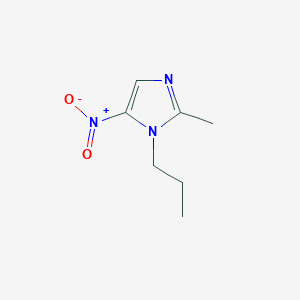
![2-(4-Nitrophenyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B14139384.png)
![(1S,5R,8S,9R,10R,12R)-10-ethoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane;(1S,5R,8S,9R,10S,12R)-10-ethoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane](/img/structure/B14139392.png)

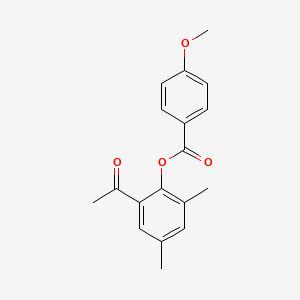
![(1R,3R,4R,4aS,5'S,8aR)-5'-(furan-3-yl)-1-hydroxy-8,8a-bis(hydroxymethyl)-3-methylspiro[1,2,3,4a,5,6-hexahydronaphthalene-4,3'-oxolane]-2'-one](/img/structure/B14139410.png)
